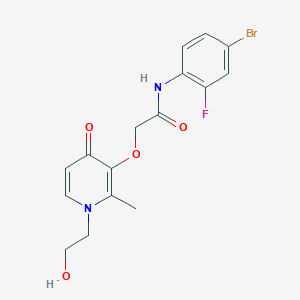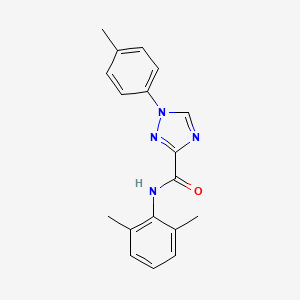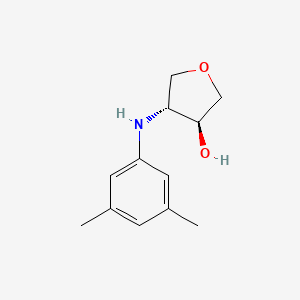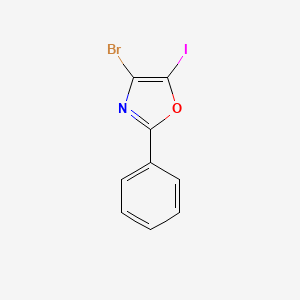![molecular formula C21H19N3O2 B13362199 2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)
2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Its structure comprises an indole moiety linked to a quinoline carboxamide, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinoline Synthesis: The quinoline ring can be prepared using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling Reaction: The indole and quinoline intermediates are then coupled through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine or nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biology: The compound is used in studies involving cell signaling pathways and apoptosis.
Industry: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication.
類似化合物との比較
Similar Compounds
- N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxylate
Uniqueness
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its specific combination of the indole and quinoline moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents.
特性
分子式 |
C21H19N3O2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-[2-(1-methylindol-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-24-13-14(15-6-3-5-9-19(15)24)10-11-22-21(26)17-12-20(25)23-18-8-4-2-7-16(17)18/h2-9,12-13H,10-11H2,1H3,(H,22,26)(H,23,25) |
InChIキー |
VLXUKYLHEABILA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362121.png)

![3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362138.png)
![6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester](/img/structure/B13362150.png)
![ethyl 4-(3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13362158.png)

![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)

![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)
![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)




